molecular formula C10H13NO3 B105653 2-Methyl-2-nitro-1-phenyl-1-propanol CAS No. 33687-74-0

2-Methyl-2-nitro-1-phenyl-1-propanol

Cat. No.: B105653
CAS No.: 33687-74-0
M. Wt: 195.21 g/mol
InChI Key: HZYOZOFLFAXDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a benzenemethanol core structure with an alpha-(1-methyl-1-nitroethyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol typically involves the nitration of benzenemethanol derivatives. One common method includes the reaction of benzenemethanol with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures and careful handling due to the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitro-1-phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-nitro-1-phenyl-1-propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitro-1-phenyl-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules underlies its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-nitro-1-phenyl-1-propanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Properties

CAS No.

33687-74-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-nitro-1-phenylpropan-1-ol

InChI

InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3

InChI Key

HZYOZOFLFAXDFR-UHFFFAOYSA-N

SMILES

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-]

33687-74-0

Synonyms

α-(1-Methyl-1-nitroethyl)benzyl Alcohol;  α-(1-Methyl-1-nitroethyl)benzenemethanol

Origin of Product

United States

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